molecular formula C8H13N3O2 B1426660 4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine CAS No. 1338494-69-1

4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine

Cat. No. B1426660
M. Wt: 183.21 g/mol
InChI Key: RALAQWRMEBNUOW-UHFFFAOYSA-N
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Description

This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any notable physical characteristics .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as boiling point, melting point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Chemical Synthesis and Reactions

The compound 4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine and its derivatives have been explored in various chemical syntheses and reactions. For instance, it has been used in the synthesis of thiazolo[4,5-d]pyrimidine derivatives, showcasing its versatility in forming heterocyclic compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006). Moreover, the compound has been involved in a reaction mechanism producing pyrimidopyrimidine, illustrating its potential in complex organic transformations (Nishino, Kiyokawa, Miichi, & Tokuyama, 1972).

Pharmaceutical Research

In pharmaceutical research, certain pyrimidin-2-amine derivatives have been associated with significant roles, such as acting as potential I1 imidazoline receptor agonists in the treatment of hypertension. These findings emphasize the importance of pyrimidine derivatives in medicinal chemistry and drug development (Aayisha et al., 2019).

Structural Analysis

Studies have also delved into the structural aspects of pyrimidin-2-amine derivatives. The crystalline structure of a related compound, 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, has been thoroughly examined, offering insights into the molecular and crystalline architecture of such compounds (Zhukhlistova & Tishchenko, 2001).

Material Science and Coordination Chemistry

The coordination behavior of various ligands to paramagnetic polyoxometalates (POMs) has been studied using pyrimidin-2-amine derivatives. These studies are crucial in understanding the complex interactions and binding modes in coordination chemistry, which has implications in material science and catalysis (Kim & So, 2001).

Safety And Hazards

This information can often be found in the compound’s Material Safety Data Sheet (MSDS), and includes potential health effects, first aid measures, fire-fighting measures, accidental release measures, and handling and storage .

Future Directions

This involves a discussion of the potential future applications and research directions for the compound .

properties

IUPAC Name

4-(dimethoxymethyl)-5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5-4-10-8(9)11-6(5)7(12-2)13-3/h4,7H,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALAQWRMEBNUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244313
Record name 2-Pyrimidinamine, 4-(dimethoxymethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine

CAS RN

1338494-69-1
Record name 2-Pyrimidinamine, 4-(dimethoxymethyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinamine, 4-(dimethoxymethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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